![molecular formula C26H20AsN B14320252 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile CAS No. 112681-07-9](/img/structure/B14320252.png)
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is an organic compound that features a benzonitrile group attached to a phenyl ring, which is further substituted with a diphenylarsanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile typically involves the following steps:
Formation of the Diphenylarsanyl Group: This can be achieved by reacting diphenylarsine chloride with a suitable phenyl derivative under controlled conditions.
Attachment to Benzonitrile: The diphenylarsanyl-substituted phenyl group is then coupled with benzonitrile through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the arsenic-containing group.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups to the benzonitrile moiety.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of advanced materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diphenylarsanyl group can form specific bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a similar benzonitrile group but lacking the diphenylarsanyl substitution.
Diphenylarsine derivatives: Compounds with similar arsenic-containing groups but different overall structures.
Uniqueness
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is unique due to the combination of the benzonitrile and diphenylarsanyl groups, which confer specific chemical and biological properties not found in simpler analogs
Propriétés
Numéro CAS |
112681-07-9 |
|---|---|
Formule moléculaire |
C26H20AsN |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
4-[(2-diphenylarsanylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C26H20AsN/c28-20-22-17-15-21(16-18-22)19-23-9-7-8-14-26(23)27(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-18H,19H2 |
Clé InChI |
ZVCLMZBAFMXZIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
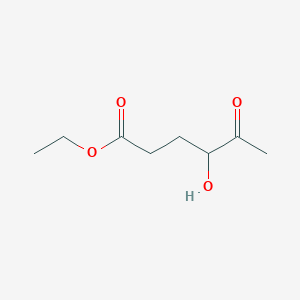
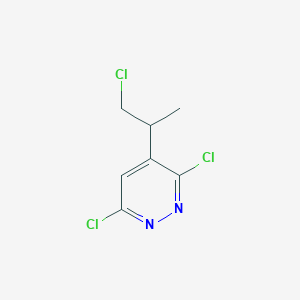

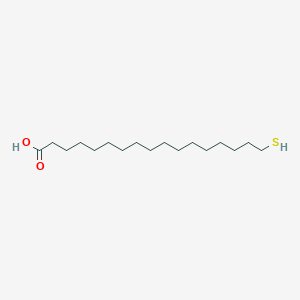

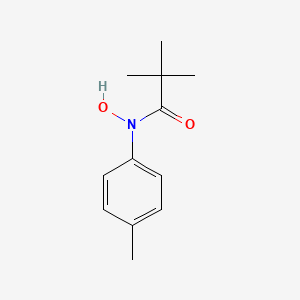
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)

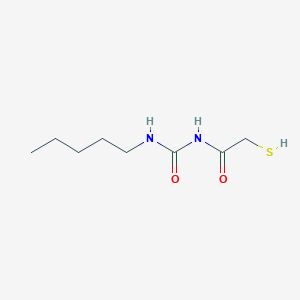
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
